molecular formula C15H18F3NO5 B2685110 (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethoxy)phenyl)propanoic acid CAS No. 1041011-20-4

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethoxy)phenyl)propanoic acid

Cat. No. B2685110
CAS RN: 1041011-20-4
M. Wt: 349.306
InChI Key: CRGWDQAJLMVWNI-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethoxy)phenyl)propanoic acid” is a phenylalanine derivative . It has a molecular weight of 349.31 . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H18F3NO5/c1-14(2,3)24-13(22)19-11(12(20)21)8-9-5-4-6-10(7-9)23-15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m0/s1 . This indicates that the compound has a specific arrangement of atoms and functional groups.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 349.31 .

Scientific Research Applications

Chemical Synthesis

This compound is used in synthetic organic chemistry . The tert-butoxycarbonyl (Boc) group is introduced into a variety of organic compounds using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .

Protection of Amines

The compound is used for the N-Boc protection of amines . This protection is important due to the presence of the amine group in various biologically active compounds . The N-Boc group is extremely stable toward catalytic hydrogenolysis and resistant to basic and nucleophilic conditions .

Protection of Amino Acids and Peptides

The compound is used for the N-Boc protection of amino acids and peptides . This protection is an important strategy in peptide synthesis, as N-Boc derivatives can be easily converted into free amines . N-Boc amino acids are resistant to racemization during peptide synthesis, making this protocol more applicable in multistep reactions .

Green Chemistry

The compound is used in the development of green chemistry . A green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation is described . This approach is environmentally friendly and offers potential in different applications in organic transformations .

Flow Chemistry

The compound is used in flow chemistry . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . The resultant flow process was more efficient, versatile, and sustainable compared to the batch .

Amide Formation

The compound is used in the formation of amides . A novel direct synthetic method for various amides from N-Boc-protected amines has been developed . This method is effective, rapid, and operates under mild conditions .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethoxy)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO5/c1-14(2,3)24-13(22)19-11(12(20)21)8-9-4-6-10(7-5-9)23-15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGWDQAJLMVWNI-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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